molecular formula C12H18O4 B012289 2,2,7,7-tetramethyloctane-3,4,5,6-tetrone CAS No. 19909-70-7

2,2,7,7-tetramethyloctane-3,4,5,6-tetrone

Cat. No.: B012289
CAS No.: 19909-70-7
M. Wt: 226.27 g/mol
InChI Key: VZPFAZLOXSSWIR-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone: is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.2689 . This compound is characterized by its unique structure, which includes four ketone groups and four methyl groups, making it a tetraone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethyl-octane with oxidizing agents to introduce the ketone groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

  • 2,2,5,7-Tetramethyl-octa-3,4,5,6-tetraone
  • 2,2,7,7-Tetramethyl-octane
  • 2,3,6,7-Tetramethyl-anthracene

Uniqueness: 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone is unique due to its four ketone groups and four methyl groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

CAS No.

19909-70-7

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2,2,7,7-tetramethyloctane-3,4,5,6-tetrone

InChI

InChI=1S/C12H18O4/c1-11(2,3)9(15)7(13)8(14)10(16)12(4,5)6/h1-6H3

InChI Key

VZPFAZLOXSSWIR-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C

19909-70-7

Synonyms

2,2,7,7-tetramethyloctane-3,4,5,6-tetrone

Origin of Product

United States

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